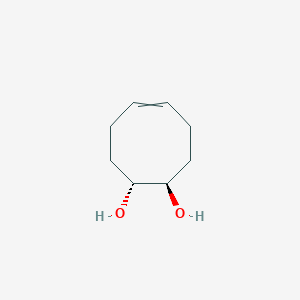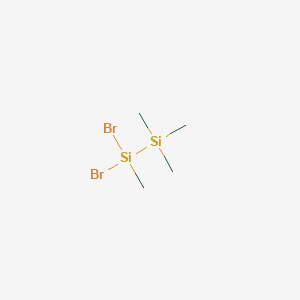
1,1-Dibromo-1,2,2,2-tetramethyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromo-1,2,2,2-tetramethyldisilane: is an organosilicon compound with the molecular formula C4H12Br2Si2. It is characterized by the presence of two bromine atoms attached to a silicon-silicon bond, with each silicon atom further bonded to two methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-1,2,2,2-tetramethyldisilane can be synthesized through the bromination of 1,1,2,2-tetramethyldisilane. The reaction typically involves the use of bromine (Br2) as the brominating agent under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dibromo-1,2,2,2-tetramethyldisilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as alkoxides or amines, leading to the formation of new organosilicon compounds.
Reduction Reactions: The compound can be reduced to form 1,1,2,2-tetramethyldisilane, especially in the presence of reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkoxides (RO-) and amines (RNH2). These reactions are typically carried out in polar solvents like tetrahydrofuran (THF) under mild conditions.
Reduction Reactions: Reducing agents such as LiAlH4 are used in anhydrous conditions to prevent side reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted disilanes, depending on the nucleophile used.
Reduction Reactions: The major product is 1,1,2,2-tetramethyldisilane.
Scientific Research Applications
1,1-Dibromo-1,2,2,2-tetramethyldisilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. Its reactivity makes it valuable in the study of silicon-based reaction mechanisms.
Biology and Medicine:
Industry: The compound is used in the production of specialty chemicals and materials, including silicon-based polymers and resins.
Mechanism of Action
The mechanism of action of 1,1-dibromo-1,2,2,2-tetramethyldisilane primarily involves its ability to undergo substitution and reduction reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the silicon atoms. This reactivity is influenced by the electron-withdrawing nature of the bromine atoms, which makes the silicon centers more electrophilic and susceptible to nucleophilic attack.
Comparison with Similar Compounds
1,1,2,2-Tetramethyldisilane: Lacks the bromine atoms and is less reactive in substitution reactions.
1,2-Dichlorotetramethyldisilane: Contains chlorine atoms instead of bromine, leading to different reactivity and applications.
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: Contains methoxy groups, making it useful in different synthetic applications.
Uniqueness: 1,1-Dibromo-1,2,2,2-tetramethyldisilane is unique due to the presence of bromine atoms, which impart distinct reactivity compared to its chloro and methoxy analogs. This makes it particularly useful in specific substitution and reduction reactions, providing access to a variety of organosilicon compounds.
Properties
CAS No. |
197388-55-9 |
|---|---|
Molecular Formula |
C4H12Br2Si2 |
Molecular Weight |
276.12 g/mol |
IUPAC Name |
dibromo-methyl-trimethylsilylsilane |
InChI |
InChI=1S/C4H12Br2Si2/c1-7(2,3)8(4,5)6/h1-4H3 |
InChI Key |
CPWRTHKCOVGXCL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol](/img/structure/B12577573.png)
![1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine](/img/structure/B12577585.png)
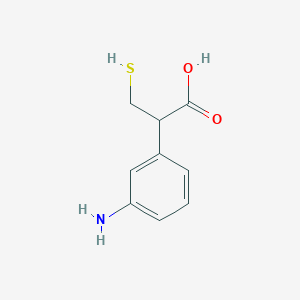
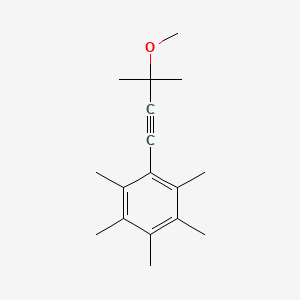
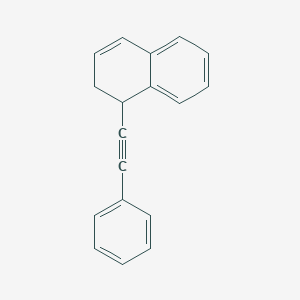
![3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B12577612.png)
![3-({2-Oxo-2-[(pentylcarbamoyl)amino]ethyl}disulfanyl)-N-(pentylcarbamoyl)propanamide](/img/structure/B12577616.png)
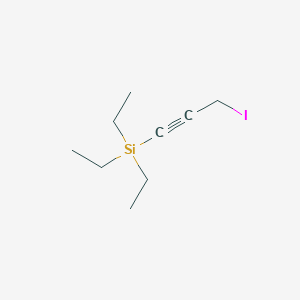
![Diethyl [2-(3,4-dimethoxyphenyl)ethenyl]phosphonate](/img/structure/B12577626.png)
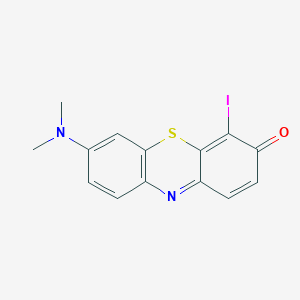
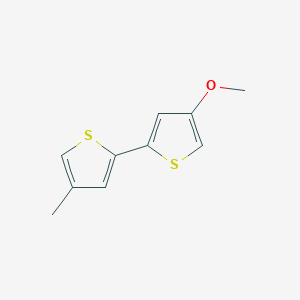
![N'-[(E)-(5-phenylfuran-2-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B12577636.png)

